methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group, a thiophene ring, and a sulfanyl-acetylated benzoate ester. This structure combines electron-rich (thiophene) and electron-deficient (triazole) moieties, which are critical for its physicochemical and biological properties. The compound is hypothesized to exhibit antimicrobial, anticancer, or anticonvulsant activities based on structural parallels to reported derivatives .
Properties
CAS No. |
578701-50-5 |
|---|---|
Molecular Formula |
C18H18N4O3S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-22-16(14-5-4-10-26-14)20-21-18(22)27-11-15(23)19-13-8-6-12(7-9-13)17(24)25-2/h4-10H,3,11H2,1-2H3,(H,19,23) |
InChI Key |
CBQHZWWCMNWOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Condensation of Thiophene-2-carbohydrazide with Ethyl Isothiocyanate
Thiophene-2-carbohydrazide (I ) reacts with ethyl isothiocyanate in ethanol under reflux for 3–4 hours to form a thiosemicarbazide intermediate (II ). Cyclization of II in basic aqueous sodium hydroxide yields the triazole-thiol (III ) (Fig. 1).
Reaction Conditions
-
Solvent : Ethanol (50 mL per 0.01 mol of I )
-
Temperature : Reflux (~78°C)
-
Time : 3–4 hours
-
Yield : ~85% (empirical estimate based on analogous reactions)
Introduction of the Thioacetyl Group
The thiol group in III undergoes alkylation to introduce the thioacetyl moiety. Source provides insights into halogenation and nucleophilic substitution strategies.
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling IV with methyl 4-aminobenzoate to form the target compound. Source outlines amide bond formation using activating agents.
Nucleophilic Acyl Substitution
IV reacts with methyl 4-aminobenzoate in dimethylformamide (DMF) at 50–90°C for 5–10 hours. A catalytic amount of sulfuric acid facilitates the reaction, yielding the desired amide.
Reaction Parameters
-
Molar Ratio : 1:1.2 (IV : methyl 4-aminobenzoate)
-
Solvent : DMF (ensures miscibility of polar and nonpolar reactants)
-
Catalyst : H<sub>2</sub>SO<sub>4</sub> (0.5–1.0 mol%)
Integrated Synthetic Pathway
Combining these steps yields the target compound (Fig. 2):
-
Triazole Formation : Thiophene-2-carbohydrazide → III (85% yield).
-
Thioacetyl Introduction : III → IV via chloroacetyl chloride (75–80% yield).
-
Amide Coupling : IV + methyl 4-aminobenzoate → target compound (70–75% yield).
Overall Yield : ~45–51% (multiplicative).
Spectroscopic Characterization
While direct data for the target compound is absent, analogous structures provide validation benchmarks:
FT-IR Analysis
<sup>1</sup>H NMR Predictions
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study the interactions of thiophene and triazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit kinases or other enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound was compared with analogues differing in substituents on the triazole ring and aromatic systems (Table 1).
Table 1: Structural and Electronic Comparisons
*Estimated based on structural similarity.
- Electronic Effects: The thiophene group in the target compound contributes electron-rich aromaticity, enhancing π-π stacking interactions in biological targets . Pyrrole () offers similar electron-richness to thiophene but with altered hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Physicochemical Data
*Calculated using fragment-based methods.
Antimicrobial Activity :
Anticancer Activity :
- Acetamide derivatives with nitro substituents () exhibited IC50 values of 12–25 µM against HeLa cells . The ethyl-thiophene combination in the target compound could optimize lipophilicity for blood-brain barrier penetration in CNS cancers .
Anticonvulsant Potential:
- Schiff base triazole derivatives () demonstrated seizure inhibition in rodent models. The thiophene moiety in the target compound may mimic GABAergic neurotransmitters, enhancing efficacy .
Biological Activity
Methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 402.5 g/mol. Its structure features a methyl ester, a triazole ring, and a thiophene moiety, which contribute to its diverse biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Compounds with similar triazole structures have shown significant antibacterial and antifungal properties. For instance, mercapto-substituted 1,2,4-triazoles have been reported to possess chemopreventive and chemotherapeutic effects against various pathogens .
- Anticancer Potential : The triazole ring in this compound is associated with anticancer activities. Studies indicate that derivatives of triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anti-inflammatory Effects : The presence of sulfur-containing groups may enhance the anti-inflammatory potential of the compound, making it a candidate for treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound involves multiple steps:
- Formation of Triazole Ring : The initial step often involves the reaction of thiophenes with hydrazines to form the triazole structure.
- Acetylation : The introduction of the acetyl group is achieved through acetic anhydride or acetyl chloride reactions.
- Esterification : Finally, the methyl ester group is introduced via esterification reactions.
Case Studies
Several studies have investigated compounds structurally related to this compound:
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Triazole cyclization | KOH, ethanol, reflux | Maintain anhydrous conditions to avoid hydrolysis |
| Sulfanylacetylation | Chloroacetyl chloride, base (e.g., NaHCO₃) | Use stoichiometric base to neutralize HCl byproducts |
| Amide coupling | DCC, DMF, room temperature | Monitor reaction via TLC to prevent over-coupling |
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent selection : Replace DMF with THF or dichloromethane to simplify post-reaction purification .
- Catalyst use : Substitute DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for reduced toxicity .
- Flow chemistry : Implement continuous flow reactors for triazole cyclization to enhance reproducibility and scalability .
- Purification : Use recrystallization (ethanol/water mixtures) instead of column chromatography for industrial-scale processes .
Data Contradiction Note : Some studies report lower yields (~50%) when scaling up due to side reactions (e.g., oxidation of the sulfanyl group). Mitigate this by adding antioxidants like BHT (butylated hydroxytoluene) .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy :
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 428.5 .
Advanced: How can computational methods (e.g., DFT) predict reactivity or biological activity?
- DFT studies : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl group as a nucleophilic hotspot) .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or EGFR kinase to predict binding affinity. The triazole and thiophene moieties show π-π stacking potential in hydrophobic pockets .
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.8) and metabolic stability .
Basic: What functional group transformations are feasible for structure-activity studies?
- Sulfanyl oxidation : Treat with H₂O₂ to form sulfoxides/sulfones, altering electronic properties .
- Ester hydrolysis : Convert methyl benzoate to carboxylic acid using NaOH/ethanol (70°C, 6h) for salt formation .
- Triazole substitution : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity .
Advanced: How to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Variable assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Compound stability : Test degradation in DMSO stocks via HPLC; use fresh solutions to avoid false negatives .
- Target selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to confirm specificity .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent oxidation .
- Long-term : Lyophilize and keep at –80°C in amber vials; monitor purity biannually via HPLC .
Advanced: How to design analogs with improved pharmacokinetic properties?
-
Bioisosteric replacement : Substitute thiophene with furan to reduce metabolic oxidation .
-
Prodrug strategies : Convert the ester group to a phosphonate prodrug for enhanced bioavailability .
-
SAR tables :
Analog Modification Effect on Activity Ethyl → Cyclopropyl Increased COX-2 inhibition (IC₅₀ from 12 μM → 8 μM) Thiophene → Benzothiophene Improved logP (2.8 → 3.4) but reduced solubility
Basic: How to evaluate in vitro cytotoxicity for this compound?
- Cell lines : Use MCF-7 (breast cancer) and HEK-293 (normal cells) for selectivity assessment .
- Assay protocol :
Advanced: What mechanistic studies elucidate its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized COX-2 .
- X-ray crystallography : Resolve co-crystal structures with EGFR kinase to identify H-bonding (e.g., triazole-N with Lys721) .
- Metabolite profiling : Use LC-MS to detect glutathione adducts, indicating covalent binding via the sulfanyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
